molecular formula C6H7N3 B009862 5-Vinylpyrimidin-2-amine CAS No. 108444-56-0

5-Vinylpyrimidin-2-amine

Cat. No.: B009862
CAS No.: 108444-56-0
M. Wt: 121.14 g/mol
InChI Key: LUYOMLHOURXTCL-UHFFFAOYSA-N
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Description

5-Vinylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a vinyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring. Pyrimidines are significant in various biological processes and have been extensively studied for their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinylpyrimidin-2-amine typically involves the vinylation of pyrimidine derivatives. One common method includes the reaction of 5-ethoxy-2-pyrrolidinone with potassium carbonate to yield 5-vinyl-2-pyrrolidinone, which can then be further modified to obtain this compound . Another approach involves the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, and other steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Vinylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield 5-formylpyrimidin-2-amine, while reduction can produce 5-ethylpyrimidin-2-amine.

Scientific Research Applications

5-Vinylpyrimidin-2-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Vinylpyrimidin-2-amine include other 2-aminopyrimidine derivatives, such as:

  • 2-Aminopyrimidine
  • 5-Methylpyrimidin-2-amine
  • 5-Ethylpyrimidin-2-amine

Uniqueness

This compound is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This vinyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-ethenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYOMLHOURXTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545675
Record name 5-Ethenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108444-56-0
Record name 5-Ethenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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